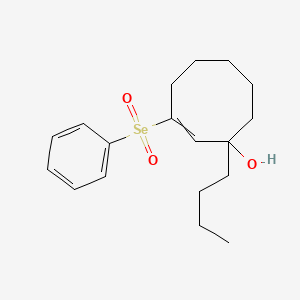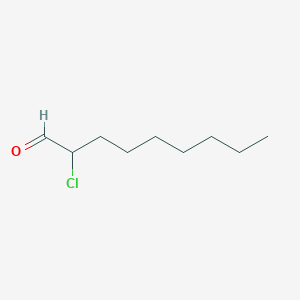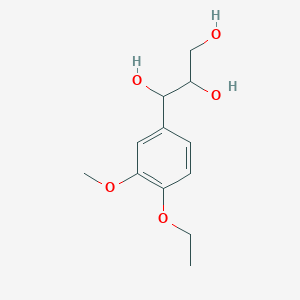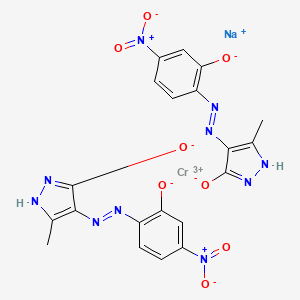
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is a complex organic compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of chromate ions and azo groups, which are known for their vibrant colors and applications in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo compound.
Complexation with Chromate: The azo compound is then reacted with a chromate source, such as sodium chromate, under controlled pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Temperature Control: Maintaining an optimal temperature to facilitate the reaction.
pH Adjustment: Ensuring the pH is within the desired range to promote the formation of the chromate complex.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium can undergo various chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) compounds.
Substitution: The azo groups can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Water, ethanol, acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromium(III) complexes.
Substitution: Formation of new azo compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the dye industry for coloring textiles and other materials.
Wirkmechanismus
The mechanism of action of Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium involves:
Molecular Targets: The chromate ion can interact with various biomolecules, including proteins and nucleic acids.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
- Chromate(2-), (4-(4,5-dihydro-4-((2-(hydroxy-kappaO)-5-methyl-3-nitrophenyl)azo-kappaN1)-3-methyl-5-(oxo-kappaO)-1H-pyrazol-1-yl)benzenesulfonato(3-))
Uniqueness
Chromate(1-), bis(2,4-dihydro-4-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.
Eigenschaften
CAS-Nummer |
75199-07-4 |
|---|---|
Molekularformel |
C20H14CrN10NaO8 |
Molekulargewicht |
597.4 g/mol |
IUPAC-Name |
sodium;chromium(3+);5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-1H-pyrazol-3-olate |
InChI |
InChI=1S/2C10H9N5O4.Cr.Na/c2*1-5-9(10(17)14-11-5)13-12-7-3-2-6(15(18)19)4-8(7)16;;/h2*2-4,16H,1H3,(H2,11,14,17);;/q;;+3;+1/p-4 |
InChI-Schlüssel |
ZZNYQPNEIXPXPO-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].CC1=C(C(=NN1)[O-])N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
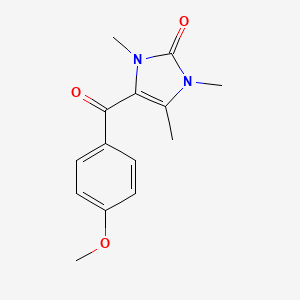

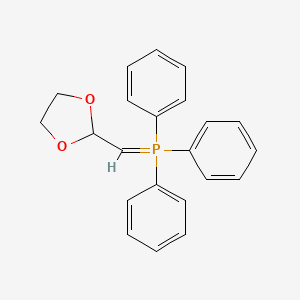
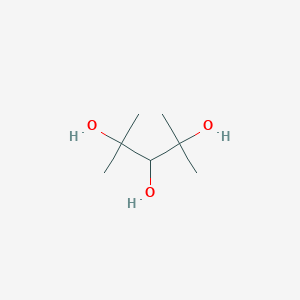
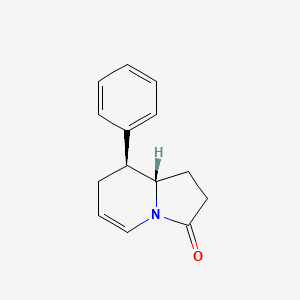
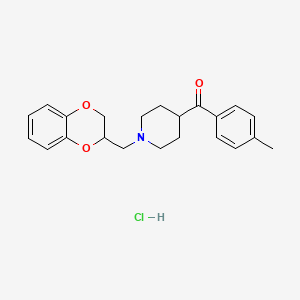
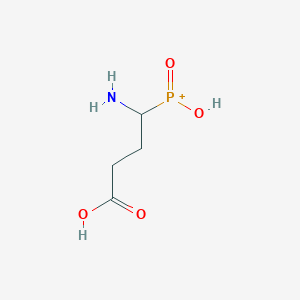
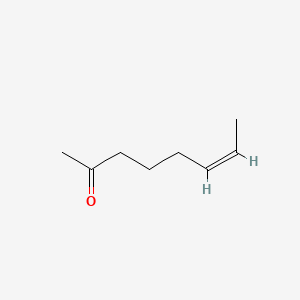
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

